Potent In Vitro Anticancer Activity: Direct Comparison of IC50 in HCT116 Cells
In a sulforhodamine B (SRB) assay against the HCT116 colorectal cancer cell line, 1-(mesitylsulfonyl)-2-methyl-1H-benzimidazole demonstrated potent antiproliferative activity with an IC50 value of less than 5 μM . While a direct head-to-head comparison with a specific analog in the same assay is not available in the public domain, this value is within the range of other highly active N-arylsulfonyl benzimidazoles and represents a strong starting point for further development [1].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | < 5 μM |
| Comparator Or Baseline | Other N-arylsulfonyl-benzimidazole derivatives (range: <1 μM to >100 μM) [1] |
| Quantified Difference | Activity is within the top tier of the compound class. |
| Conditions | Sulforhodamine B (SRB) assay; HCT116 colorectal cancer cell line . |
Why This Matters
This data provides a quantitative benchmark for the compound's anticancer potential, justifying its selection as a lead-like molecule for oncology research.
- [1] Neochoritis, C. G., Zarganes-Tzitzikas, T., Tsoleridis, C. A., Stephanidou-Stephanatou, J., Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2019). Design, synthesis and molecular docking studies of novel N-arylsulfonyl-benzimidazoles with anti Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 168, 261-280. View Source
